2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC20117662
Molecular Formula: C24H20ClN5O2S
Molecular Weight: 478.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20ClN5O2S |
|---|---|
| Molecular Weight | 478.0 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H20ClN5O2S/c1-16-2-10-20(11-3-16)30-23(18-6-8-19(25)9-7-18)28-29-24(30)33-15-22(32)27-26-14-17-4-12-21(31)13-5-17/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+ |
| Standard InChI Key | KWYKKKSQNRYLDN-VULFUBBASA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Introduction
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic molecule featuring a triazole ring, chlorophenyl and methylphenyl substituents, and an acetohydrazide moiety. This compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and methylphenyl groups. The acetohydrazide moiety is often added through condensation reactions. Each step requires careful control of reaction conditions to optimize yield and purity.
Biological Activity
Compounds with similar structures have shown significant biological activity, particularly as antimicrobial and anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or receptors, facilitated by the triazole moiety. The presence of halogenated phenyl groups can enhance biological activity through increased lipophilicity and interactions with biological targets.
Research Findings
While specific data on 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is limited, related compounds have demonstrated promising results in preclinical studies. For example, triazole derivatives have been evaluated for their anticancer properties against various cancer cell lines, showing selective activity against certain tumor types.
Potential Applications
Given its structural features, this compound could be explored for applications in:
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Antimicrobial Therapy: The triazole ring and chlorophenyl groups may contribute to antimicrobial activity.
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Cancer Treatment: The compound's potential to inhibit specific enzymes or receptors could make it useful in cancer therapy.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Potential Applications |
|---|---|---|---|
| 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide | Not specified | Triazole ring, chlorophenyl and methylphenyl groups | Antimicrobial, anticancer |
| 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide | C23H17ClF2N4OS | Fluorinated phenyl enhances lipophilicity | Antimicrobial, anticancer |
| 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide | Not specified | Acetohydrazide moiety, dichlorophenyl group | Antimicrobial, anticancer |
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